molecular formula C18H17ClFNO2 B2497222 (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-(dimethylamino)prop-2-en-1-one CAS No. 477871-12-8

(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B2497222
CAS No.: 477871-12-8
M. Wt: 333.79
InChI Key: PHLLAAIMAXZINU-ZHACJKMWSA-N
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Description

(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-(dimethylamino)prop-2-en-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chloro, fluoro, and methoxy functional groups attached to a phenyl ring, along with a dimethylamino group and a propenone moiety. Its distinct structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-(dimethylamino)prop-2-en-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-chloro-6-fluorobenzyl alcohol: This intermediate is synthesized by reacting 2-chloro-6-fluorobenzaldehyde with a reducing agent such as sodium borohydride.

    Formation of 2-chloro-6-fluorobenzyl chloride: The benzyl alcohol is then converted to benzyl chloride using thionyl chloride.

    Synthesis of 4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde: The benzyl chloride is reacted with 4-hydroxybenzaldehyde in the presence of a base like potassium carbonate.

    Formation of this compound: The final compound is synthesized by reacting the benzaldehyde intermediate with dimethylamine and propenone under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of new functional groups like methoxy or thiol groups.

Scientific Research Applications

(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-(dimethylamino)prop-2-en-1-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.

    Interfering with DNA or RNA synthesis: Inhibiting the replication of microorganisms or cancer cells.

    Disrupting cell membranes: Leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-{4-[(2-chloro-4-fluorophenyl)methoxy]phenyl}-3-(dimethylamino)prop-2-en-1-one
  • (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-(methylamino)prop-2-en-1-one
  • (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-(dimethylamino)prop-2-en-1-ol

Uniqueness

The unique combination of chloro, fluoro, and methoxy groups in (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-(dimethylamino)prop-2-en-1-one imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its specific structure allows for targeted interactions with molecular targets, enhancing its potential efficacy and selectivity.

Properties

IUPAC Name

(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO2/c1-21(2)11-10-18(22)13-6-8-14(9-7-13)23-12-15-16(19)4-3-5-17(15)20/h3-11H,12H2,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLLAAIMAXZINU-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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